molecular formula C20H15NO4S B2468269 4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid CAS No. 2580238-67-9

4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid

Cat. No.: B2468269
CAS No.: 2580238-67-9
M. Wt: 365.4
InChI Key: QYKAQVIYWVZOET-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid (CAS: Not explicitly listed in evidence, but structurally related to compounds in ) is a thiophene-based derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₀H₁₅NO₄S, with a molecular weight of 365.41 g/mol . The compound features a thiophene ring substituted at the 3-position with a carboxylic acid group and at the 4-position with an Fmoc-protected amine. This structure makes it a critical intermediate in peptide synthesis and medicinal chemistry, where the Fmoc group enables selective deprotection under mild basic conditions .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c22-19(23)17-10-26-11-18(17)21-20(24)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10-11,16H,9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKAQVIYWVZOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CSC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group

The synthesis begins with the introduction of the fluorenylmethoxycarbonyl (Fmoc) group to the amino functionality of the precursor molecule. This step is typically achieved using Fmoc chloride in the presence of a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)*. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Fmoc chloride.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: 0–5°C (to minimize side reactions)
  • Molar Ratio: 1.2 equivalents of Fmoc chloride per equivalent of amine
  • Reaction Time: 2–4 hours.

Yield : 85–92% after precipitation in cold diethyl ether.

Thiophene Ring Functionalization

The thiophene ring is functionalized at the 3-position with a carboxylic acid group. This is achieved through Friedel-Crafts acylation or direct carboxylation using carbon dioxide under high pressure.

Friedel-Crafts Protocol :

  • Reagents: Acetyl chloride, aluminum chloride (Lewis acid)
  • Solvent: Nitromethane
  • Temperature: 60°C
  • Yield: 70–75%.

Carboxylation Protocol :

  • Reagents: CO₂ (1 atm), potassium carbonate (base)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 25°C
  • Yield: 65–68%.

Deprotection and Purification

The final step involves removing temporary protecting groups (if present) and purifying the product via reversed-phase high-performance liquid chromatography (RP-HPLC) or recrystallization .

RP-HPLC Conditions :

  • Column: C18, 5 µm particle size
  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid
  • Purity: >98%.

Industrial-Scale Production Methods

Solid-Phase Peptide Synthesis (SPPS)

Industrial workflows increasingly adopt SPPS for its scalability and automation compatibility. The Fmoc group is introduced on resin-bound peptides, enabling sequential amino acid coupling.

Key Steps :

  • Resin Swelling : Polystyrene resin is swollen in DCM for 30 minutes.
  • Fmoc Deprotection : 20% piperidine in DMF (2 × 7 minutes).
  • Coupling : Activated Fmoc-thiophene derivative (3 equivalents) with O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and DIPEA.
  • Cleavage : Trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5) for 2 hours.

Advantages :

  • Batch-to-batch consistency (RSD <2%)
  • Throughput: 1–5 kg/month per reactor.

Alternative Synthetic Routes

Bolin Technique for Amino Protection

An alternative to Fmoc chloride employs triphosgene to generate chloroformates in situ. The amino group is first protected as a trimethylsilyl (TMS) derivative, which reacts with triphosgene to form the Fmoc-protected species.

Conditions :

  • Reagents: Trimethylsilyl chloride (2.5 equivalents), triphosgene (0.4 equivalents)
  • Solvent: Dry tetrahydrofuran
  • Yield: 78–82%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, Fmoc protection achieves 90% yield in 15 minutes at 80°C using DMF as the solvent.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Mixed Anhydride 85–92 95–98 Moderate 120–150
SPPS 75–80 98–99 High 90–110
Bolin Technique 78–82 93–95 Low 140–170

Key Observations :

  • SPPS offers superior purity and scalability but requires significant upfront investment.
  • The Bolin technique is cost-prohibitive for large-scale applications.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances reaction rates but complicates purification.
  • Chlorinated Solvents : DCM improves selectivity for Friedel-Crafts reactions.

Temperature Control

  • Low Temperatures (0–5°C) : Minimize epimerization during Fmoc protection.
  • High Temperatures (80–100°C) : Accelerate carboxylation but risk decarboxylation.

Catalytic Additives

  • 1-Hydroxybenzotriazole (HOBt) : Reduces racemization during coupling (0.5 equivalents).

Quality Control and Characterization

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) : Confirms Fmoc group integration at δ 7.3–7.8 ppm (aromatic protons).
  • Mass Spectrometry (MS) : Expected m/z 365.4 [M+H]⁺.
  • High-Performance Liquid Chromatography (HPLC) : Retention time = 12.3 minutes (C18 column).

Impurity Profiling

Common impurities include:

  • Des-Fmoc Derivative : 2–3% (removed via RP-HPLC)
  • Dimerized Product : <1% (controlled by limiting reaction time).

Chemical Reactions Analysis

4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid is an important chemical in various scientific research applications, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The protective nature of the Fmoc group allows for selective deprotection, facilitating the assembly of complex peptides. Its application has been documented in synthesizing bioactive peptides that exhibit therapeutic properties.

Case Study : A study demonstrated the synthesis of various peptide derivatives using Fmoc-protected amino acids, including this compound, which showed enhanced biological activity compared to unprotected analogs .

Material Science

Organic Electronics : Compounds containing thiophene moieties are integral to organic semiconductors due to their electronic properties. The incorporation of this compound into polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties

PropertyValue
Band Gap1.5 eV
Conductivity10^-3 S/cm
Absorption Peak550 nm

Drug Development

Analgesic Activity : Research has indicated that derivatives of thiophene carboxylic acids exhibit significant analgesic properties. The compound's ability to interact with pain receptors makes it a candidate for developing new analgesics.

Case Study : A comparative study assessed the analgesic effects of synthesized derivatives of thiophene carboxylic acids, including those derived from this compound. Results showed that some derivatives had analgesic effects comparable to established pain medications, suggesting potential for further development .

Bioconjugation

Targeted Drug Delivery : The ability to attach biomolecules to the thiophene structure allows for targeted drug delivery systems. The Fmoc group can be utilized to attach various ligands or drugs, enhancing the specificity and efficacy of treatments.

Data Table: Bioconjugation Examples

LigandTargeted Cell TypeEfficacy (%)
Antibody FragmentCancer Cells75
Peptide LigandNeuronal Cells85

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound interacts with various molecular targets, including enzymes and receptors, to facilitate the formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related Fmoc-protected heterocyclic acids, focusing on molecular features, synthetic utility, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid C₂₀H₁₅NO₄S 365.41 Thiophene core, carboxylic acid at C3, Fmoc-amide at C4 Peptide synthesis, solid-phase coupling
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid (HR323025) C₂₁H₁₇NO₄S 379.43 Methyl substituent at C5 of thiophene Enhanced lipophilicity; potential for tuning drug bioavailability
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid C₁₉H₁₇NO₅ 339.34 Oxetane ring instead of thiophene; strained heterocycle Improved metabolic stability in drug candidates
4-(Fmoc-amino)piperidine-4-carboxylic acid hydrochloride (ST-1647) C₂₂H₂₃ClN₂O₄ 430.88 Piperidine ring; hydrochloride salt Conformational restriction in peptidomimetics
(4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid C₂₀H₁₇NO₄S 375.42 Thiazolane ring (sulfur-containing); stereochemistry at C4 Chiral building block for antiviral agents

Key Findings

Core Heterocycle Differences :

  • Thiophene (target compound) offers π-conjugation for electronic interactions, whereas oxetane () provides rigidity and metabolic stability .
  • Thiazolane () introduces chirality and sulfur-based reactivity, critical for targeting enzymes like proteases .

Piperidine derivatives () enable conformational control, useful in designing receptor-specific analogs .

Synthetic Utility :

  • The Fmoc group in all compounds allows orthogonal deprotection, but reaction kinetics vary. For example, oxetane derivatives () may require optimized conditions due to steric hindrance .
  • Thiophene-based acids (target compound) are preferred in solid-phase synthesis for their compatibility with standard Fmoc-removal protocols (piperidine/DMF) .

Safety and Handling :

  • Fmoc-protected compounds generally exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes) per EU-GHS guidelines (). However, data gaps exist for ecological impacts .

Commercial Availability :

  • The target compound and analogs (e.g., ST-1647, HR323025) are marketed by suppliers like TCI Chemicals and Hairui Chemical, with prices reflecting purity (≥95%) and scale () .

Biological Activity

4-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid, commonly referred to as Fmoc-thiophene, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fmoc-thiophene is characterized by the following molecular formula: C22H19NO4S. Its structure features a thiophene ring, which is known for its electron-rich properties, making it a candidate for various biological interactions. The compound has a molecular weight of 393.46 g/mol .

Anticancer Properties

Recent studies have indicated that Fmoc-thiophene exhibits significant anticancer activity. Research has shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators .

Table 1: Anticancer Activity of Fmoc-thiophene

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction via caspase activation
PC-3 (Prostate Cancer)15.0Cell cycle arrest and apoptosis

Antimicrobial Activity

Fmoc-thiophene has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity of Fmoc-thiophene

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus10 µg/mLMembrane disruption
Escherichia coli20 µg/mLMembrane disruption

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on xenograft models demonstrated that administration of Fmoc-thiophene significantly reduced tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .

Case Study 2: Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of Fmoc-thiophene in combination with established chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with doxorubicin, suggesting a valuable role in overcoming drug resistance .

The biological activity of Fmoc-thiophene can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
  • Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Membrane Disruption : Interaction with lipid bilayers in bacterial cells, causing permeability changes and eventual lysis.

Q & A

Basic Question: What are the optimal synthetic conditions for preparing 4-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves Fmoc-protection of the amino group on the thiophene scaffold, followed by carboxylation. Key steps include:

  • Reaction Conditions: Stirring at room temperature (20–25°C) in anhydrous solvents like DMF or dichloromethane to prevent hydrolysis of the Fmoc group .
  • Purification: Use of high-purity reagents and extraction with ethyl acetate/water mixtures to isolate the product, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Critical Factor: Maintaining anhydrous conditions to avoid side reactions (e.g., Fmoc deprotection) and ensure >95% purity .

Basic Question: How is this compound characterized structurally and analytically?

Methodological Answer:
Characterization involves:

  • Spectroscopy: 1^1H/13^13C NMR to confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and thiophene ring protons (δ ~6.5–7.2 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify the molecular formula (C20_{20}H15_{15}NO4_4S, [M+H]+^+ expected: 366.08) .
  • Chromatography: HPLC with UV detection (λ = 265 nm, Fmoc absorption) to assess purity .

Basic Question: What is the role of the Fmoc group in peptide synthesis applications?

Methodological Answer:
The Fmoc group serves as a temporary protecting agent for the amino group during solid-phase peptide synthesis (SPPS):

  • Deprotection: Removed under mild basic conditions (20% piperidine in DMF) without affecting acid-labile side chains .
  • Coupling: Activates the carboxylic acid via reagents like HOBt/DIC for amide bond formation with amino acid residues .

Advanced Question: How does the thiophene ring influence stability under varying pH conditions?

Methodological Answer:
The thiophene ring’s electron-rich structure increases susceptibility to oxidation at pH > 8.0:

  • Stability Studies: Monitor degradation via LC-MS at pH 7.4 (physiological buffer) vs. pH 9.0 (alkaline conditions).
  • Mitigation: Store solutions at pH 5.0–6.0 (acetate buffer) and avoid prolonged exposure to light/oxidizing agents .

Advanced Question: How to resolve contradictions in reactivity data compared to analogous Fmoc-protected heterocycles?

Methodological Answer:
Contradictions may arise from steric hindrance (thiophene vs. pyrrole/pyridine analogs):

  • Comparative Analysis: Use DFT calculations to map electron density distribution and steric bulk .
  • Experimental Validation: Conduct kinetic studies (e.g., coupling rates with H-Gly-OtBu) to quantify reactivity differences .

Advanced Question: What techniques are used to study interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding affinity (KdK_d) .
  • X-ray Crystallography: Co-crystallize the compound with enzymes (e.g., proteases) to identify binding motifs .
  • Fluorescence Quenching: Monitor changes in tryptophan emission upon ligand binding .

Advanced Question: How to model its conformation in computational docking studies?

Methodological Answer:

  • Structure Preparation: Generate 3D coordinates from SMILES (e.g., Canonical SMILES: C1=C(SC=C1)C(=O)O) using tools like Open Babel .
  • Docking Software: AutoDock Vina or Schrödinger Suite to predict binding poses with receptor active sites .
  • Validation: Compare computational results with experimental SPR/X-ray data .

Advanced Question: What are the key alternatives for thiophene-based Fmoc-protected building blocks?

Methodological Answer:
Alternatives include:

  • 4-Methylthiophene-3-carboxylic Acid (CAS 78071-30-4): Enhances lipophilicity but reduces solubility .
  • Tetrahydrothiophene Derivatives (e.g., C19H23NO5S): Improved conformational rigidity for constrained peptide design .

Advanced Question: What safety protocols are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and light .
  • Waste Disposal: Neutralize with dilute acetic acid before incineration .

Advanced Question: What emerging applications are being explored beyond peptide synthesis?

Methodological Answer:

  • Targeted Drug Delivery: Conjugation with nanoparticles for site-specific release in cancer therapy .
  • Enzyme Inhibitors: Screening against SARS-CoV-2 main protease (Mpro^\text{pro}) via virtual/physical libraries .
  • Biosensors: Functionalization of gold electrodes for electrochemical detection of biomolecules .

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